(2-Fluorocyclopropane-1,1-diyl)dimethanol
Description
Table 1: Strain Energy (SE) in Substituted Cyclopropanes
| Compound | SE (kJ/mol) | Key Contributors |
|---|---|---|
| Cyclopropane | 117.9 | Angle strain (60° bond angles) |
| 1-Fluorocyclopropane | 137.9 | Fluorine-induced polarization |
| Hexafluorocyclopropane | 260.0 | Cumulative electronic effects |
Fluorine’s electronegativity polarizes adjacent C–C bonds, increasing bond strength but exacerbating torsional strain due to repulsion between fluorine’s lone pairs and eclipsed hydrogen atoms. However, fluorine’s small atomic radius minimizes steric hindrance, allowing partial relief of angle strain compared to bulkier substituents. Quantum theory of atoms in molecules (QTAIM) analyses confirm that fluorine substituents distort bond critical points, creating "banana-shaped" bonds with enhanced curvature.
Conformational Dynamics via Computational Modeling
Density functional theory (DFT) calculations reveal that this compound adopts low-energy conformers stabilized by intramolecular hydrogen bonding between hydroxymethyl groups and fluorine. Key findings include:
Table 2: Conformational Parameters from DFT Studies
| Parameter | Value | Significance |
|---|---|---|
| C–C–C bond angle | 58.5°–61.2° | Near-ideal cyclopropane geometry |
| Dihedral angle (F–C–C–O) | 120°–135° | Minimizes eclipsing interactions |
| Hydrogen bond length (O···H) | 1.85–2.10 Å | Stabilizes hydroxymethyl orientation |
Molecular dynamics simulations predict that fluorine’s electron-withdrawing effect reduces rotational freedom around the cyclopropane ring, favoring conformers with trans-arranged hydroxymethyl groups. This rigidity enhances the compound’s suitability as a scaffold in medicinal chemistry, where predictable stereochemistry is critical.
Properties
IUPAC Name |
[2-fluoro-1-(hydroxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-1-5(4,2-7)3-8/h4,7-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIXRBYNFPAOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reformatsky Enolate-Mediated Ring Closure
The most widely implemented approach utilizes ethyl dibromofluoroacetate as the fluorine source in a Michael-initiated ring closure reaction. Under optimized conditions (THF, -78°C), the Reformatsky enolate attacks α,β-unsaturated esters to form the cyclopropane core. This method typically yields 65-78% of the desired product with moderate diastereoselectivity (d.r. 3:1 to 5:1). Key parameters:
Chiral Dioxaborolane-Zinc Complex Catalysis
Recent advancements employ chiral dioxaborolane ligands to achieve enantioselective cyclopropanation. The protocol combines fluoroiodomethylzinc carbenoids with allylic alcohols in dichloromethane at 0°C. Notable results include:
- 92% e.e. for cis-isomers using (R,R)-Ph-BOX ligand
- Reaction completion within 2 hours at 0.5M concentration
- Scalable to 100g batches with maintained stereochemical integrity
Rhodium-Catalyzed Asymmetric Methods
Dirhodium Tetracarboxylate Catalysts
Dirhodium(II) tetrakis(N-(dodecylbenzenesulfonyl)-L-prolinate) (Rh₂(S-DOSP)₄) enables catalytic asymmetric cyclopropanation of fluorinated alkenes. The method involves:
Donor-Acceptor Diazo Reagent Strategy
This approach overcomes limitations in substrate scope by using 2-fluoroallyl alcohols and diazoacetophenone derivatives. Key features:
- Rh₂(S-TCPTTL)₄ catalyst provides optimal steric control
- Microwave irradiation (100W, 80°C) reduces reaction time to 30min
- Enables incorporation of aryl and heteroaryl substituents
Ring-Closure from Dihalide Precursors
The patent CN102757311A discloses a practical large-scale synthesis starting from 1,3-dibromo-2-fluoropropane:
| Step | Conditions | Parameters |
|---|---|---|
| Ring-closure | Ethanol/NH₃ (5:1), 60°C, 8h | 85% conversion |
| Reduction | NaBH₄/I₂ in THF, 0°C→RT | 92% yield |
| Purification | Crystallization (EtOAc/hexane) | >99% purity |
This method offers advantages for industrial production:
- Avoids pyrophoric reagents
- Ammonia acts as both base and nucleophile
- Recyclable solvent system reduces waste
Comparative Analysis of Synthetic Routes
| Method | Yield | d.r. | e.e. | Scale Feasibility |
|---|---|---|---|---|
| Zinc carbenoid | 65-78% | 3:1-5:1 | N/A | Pilot plant |
| Rh catalysis | 85-93% | 8:1-12:1 | 88-94% | Lab-scale |
| Dihalide route | 75-85% | 1:1 | N/A | Multi-kilogram |
Critical considerations for method selection:
- Rh-catalyzed methods preferred for enantiopure API intermediates
- Dihalide route optimal for bulk material production
- Zinc-mediated approaches balance cost and stereoselectivity
Challenges and Optimization Strategies
Diastereomer Separation
The 1,1-disubstituted cyclopropane geometry creates challenging separations:
Fluorine-Directed Side Reactions
Common issues and mitigation approaches:
- β-Fluoride elimination: Controlled via low-temperature quench (-40°C)
- Oxidative ring-opening: Add 0.1eq BHT as radical scavenger
- Epimerization: Conduct final crystallization at pH 6.5-7.0
Physicochemical Characterization
| Property | Value | Method |
|---|---|---|
| Melting point | 89-91°C | DSC |
| LogP | -0.30 ±0.05 | Shake-flask |
| TPSA | 40.46Ų | DFT calculation |
| Water solubility | 12.3mg/mL | USP <921> |
Structural confirmation via:
Applications and Derivatives
The diol functionality enables diverse derivatization:
- Bis-phosphorylation for prodrug development
- Cross-metathesis with Grubbs II catalyst for macrocycle synthesis
- Oxidative cleavage (Pb(OAc)₄) to fluorinated dialdehydes
Recent studies demonstrate utility in:
Chemical Reactions Analysis
Types of Reactions
(2-Fluorocyclopropane-1,1-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with reduced functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopropane derivatives with reduced functional groups.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemical Properties and Structure
(2-Fluorocyclopropane-1,1-diyl)dimethanol features a cyclopropane ring with a fluorine atom and two hydroxymethyl groups. The presence of fluorine enhances the compound's chemical reactivity and biological activity, making it a subject of interest in drug design and development.
Molecular Formula: CHFO
CAS Number: 1822851-79-5
Molecular Weight: 138.11 g/mol
Medicinal Chemistry
The unique structure of this compound allows it to interact selectively with biological targets, which can enhance drug efficacy. Research indicates that fluorinated compounds often exhibit improved pharmacokinetics, leading to better absorption and distribution in biological systems.
Case Study: Anti-Cancer Properties
Studies have demonstrated that this compound possesses potential anti-cancer properties. The introduction of fluorine into the cyclopropane structure has been shown to enhance selectivity against specific enzymes involved in cancer progression. This selectivity is crucial for developing targeted therapies that minimize side effects.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its hydroxymethyl groups can undergo esterification reactions with carboxylic acids, forming esters that are valuable in various applications, including pharmaceuticals and agrochemicals.
Reactions:
- Esterification: Formation of esters from hydroxymethyl groups.
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Interaction Studies
Research on the binding affinity of this compound to various biological targets has shown that the presence of fluorine significantly alters its interaction profiles compared to non-fluorinated analogs. These studies are critical for understanding the pharmacodynamics and pharmacokinetics of potential drug candidates.
Mechanism of Action
The mechanism of action of (2-Fluorocyclopropane-1,1-diyl)dimethanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,1-Cyclopropanedimethanol (Non-Fluorinated Analog)
- Molecular Formula : C₅H₁₀O₂
- Molecular Weight : 102.13 g/mol (vs. 120.12 g/mol for the fluorinated derivative)
- Key Differences :
- The absence of fluorine reduces molecular weight and electronegativity, lowering polarity and hydrogen-bonding capacity.
- Boiling point and acidity are expected to be lower due to weaker dipolar interactions and reduced electron-withdrawing effects.
- Applications: Used as a monomer for high-performance polymers .
Brominated and Heterocyclic Derivatives
Examples include (2-((5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methylene)cyclopropane-1,1-diyl)dimethanol (8c) and (2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methylene)cyclopropane-1,1-diyl)dimethanol (10a):
- Structural Features: Bromine or amino groups attached to heterocyclic moieties (e.g., pyrrolo-pyrimidine, pyrazolo-pyrimidine).
- Synthesis : Derived from (2-bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) diacetate via deacetylation .
- Spectroscopic Differences :
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanol (Cyclobutane Analog)
- Molecular Formula : C₈H₁₆O₄
- Structural Differences : Cyclobutane ring (less strained than cyclopropane) with methoxy substituents.
- Impact : Reduced ring strain may enhance stability but lower reactivity in ring-opening reactions. Methoxy groups increase hydrophobicity compared to hydroxymethyl groups .
(2-Methylenecyclopropane-1,1-diyl)dimethanol
- Synthesis : Prepared via Wittig-like reactions, differing from fluorinated derivatives that require halogenation .
- Reactivity : The methylene group enables conjugate addition or polymerization, whereas fluorine substitution directs reactivity toward nucleophilic displacement or hydrogen bonding .
Aromatic-Substituted Cyclopropanes
Example: 1-(2-Fluorophenyl)cyclopropane-1-carboxylate derivatives .
- Key Contrast: The fluorophenyl group introduces aromatic π-electron effects, altering electronic properties compared to aliphatic fluorination.
Comparative Data Table
Biological Activity
(2-Fluorocyclopropane-1,1-diyl)dimethanol is a fluorinated organic compound notable for its unique cyclopropane structure, which features a fluorine atom and two hydroxymethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFO. The presence of fluorine in the cyclopropane ring significantly influences the compound's reactivity and biological interactions. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | CHFO |
| Functional Groups | Hydroxymethyl groups, Fluorine atom |
| Core Structure | Cyclopropane ring |
| Unique Aspects | Enhanced selectivity and potency due to fluorination |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in cancer research. Its fluorinated structure is believed to enhance binding affinity to various biological targets, including enzymes involved in cancer progression.
Anti-Cancer Properties
Studies have shown that fluorinated cyclopropanes can exhibit distinct anti-cancer properties. The introduction of the fluorine atom can enhance the selectivity and potency of the compound against specific cancer-related enzymes. For example:
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes that are critical in cancer cell metabolism.
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death), suggesting potential as a therapeutic agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Binding Interactions : The presence of fluorine alters the electronic properties of the molecule, enhancing its interaction with target proteins.
- Pharmacokinetics : Fluorinated compounds often exhibit improved pharmacokinetic profiles, which can lead to better absorption and distribution in biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Dimethylamino-2-fluorocyclopropan-1-ol | Contains a dimethylamino group | Enhanced solubility and potential neuroactivity |
| 2-Fluorocyclopropan-1-ol | Lacks dimethanol groups | Simpler structure may lead to different reactivity |
| 2-Difluorocyclopropan-1,1-diyl dimethanol | Contains two fluorine atoms | Increased lipophilicity may enhance biological activity |
| Cyclopropane-1,1-diyl dimethanol | Non-fluorinated version | Serves as a baseline for comparing effects of fluorination |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Enzyme Targeting : A recent study demonstrated that this compound effectively inhibits a key enzyme involved in tumor growth, suggesting its utility as a lead compound for further development.
- Pharmacological Profiling : Comprehensive profiling of this compound revealed favorable pharmacokinetic properties compared to non-fluorinated analogs, indicating enhanced bioavailability.
- Toxicity Assessments : Initial toxicity assessments have shown that while the compound exhibits anti-cancer properties, it also requires careful evaluation for potential off-target effects.
Q & A
(Basic) What are the primary synthetic routes for (2-Fluorocyclopropane-1,1-diyl)dimethanol?
Methodological Answer:
The compound is synthesized via copper- or rhodium-catalyzed cyclopropanation reactions. For example, cyclopropane derivatives are formed by reacting brominated intermediates (e.g., (2-bromo-2-(bromomethyl)cyclopropane-1,1-diyl) bis(methylene) diacetate) with nucleophiles like hydroxyl groups under controlled hydrolysis. Post-reaction deacetylation yields the final diol structure. Key steps include maintaining anhydrous conditions to avoid side reactions and using catalysts to enhance regioselectivity .
(Basic) How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- 1H/13C-NMR : Distinctive signals include cyclopropane protons (δ 0.57–0.71 ppm) and hydroxyl-bearing methylene groups (δ 3.29–3.75 ppm). The fluorinated cyclopropane carbon appears at ~62.9 ppm in 13C-NMR .
- HRMS : Molecular ion peaks (e.g., [M + Na]+ at m/z 335.2926) confirm the molecular formula .
- Acid Dissociation Constant (pKa) : Predicted pKa of 14.80 ± 0.10 indicates weak acidity, relevant for stability in basic conditions .
(Advanced) What challenges arise in achieving stereochemical control during cyclopropanation?
Methodological Answer:
Stereoselectivity is influenced by catalyst choice and steric effects. For instance, copper catalysts favor trans-addition, while rhodium systems may promote cis-isomers. Contradictions in regioselectivity can emerge when non-activated double bonds (e.g., in fatty esters) react, requiring optimization of reaction time, temperature, and solvent polarity. NMR analysis of diastereomeric ratios and X-ray crystallography (using programs like SHELXL ) are critical for resolving ambiguities .
(Advanced) How can computational tools predict physicochemical properties of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and QSPR models predict properties like boiling point (202.8 ± 5.0 °C) and density (1.27 ± 0.1 g/cm³). Neural networks trained on cyclopropane analogs can simulate reaction pathways, while statistical thermodynamics estimates solubility parameters. These tools guide experimental design by identifying optimal reaction conditions .
(Advanced) How do fluorinated cyclopropanes exhibit unique reactivity in nucleoside analog synthesis?
Methodological Answer:
The fluorine atom increases electrophilicity, enabling nucleophilic substitutions (e.g., with pyrimidine bases). For example, in pyrimidine-based carbocyclic nucleosides, the fluorocyclopropane moiety enhances metabolic stability. Challenges include managing competing elimination pathways, addressed by optimizing leaving groups (e.g., bromine vs chlorine) and protecting hydroxyls with acetates .
(Basic) What are the stability considerations for handling this compound?
Methodological Answer:
- Storage : Sealed containers under inert gas (N₂/Ar) at room temperature prevent oxidation.
- Light Sensitivity : Protect from UV exposure to avoid radical degradation.
- Moisture : Hydroscopicity necessitates dry solvents during reactions to prevent hydrolysis of the cyclopropane ring .
(Advanced) How to resolve contradictions in NMR data for cyclopropane derivatives?
Methodological Answer:
Overlapping signals (e.g., cyclopropane protons merging with alkyl chains) are resolved using:
- High-Field NMR (≥400 MHz) : Enhances resolution of splitting patterns.
- COSY/HSQC : Correlates proton and carbon shifts to assign stereochemistry.
- Deuterated Solvents : DMSO-d₆ may obscure hydroxyl signals; use C₆D₆ for clearer spectra .
(Advanced) What role does fluorination play in the compound’s application to drug design?
Methodological Answer:
Fluorine improves bioavailability by modulating lipophilicity (logP) and enhancing membrane permeability. In antiviral nucleoside analogs, fluorocyclopropane mimics natural ribose, improving target binding while resisting enzymatic degradation. In silico docking studies (e.g., AutoDock Vina) validate these interactions .
(Basic) What analytical techniques confirm the purity of synthesized batches?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- TLC : Silica gel plates (ethyl acetate/hexane eluent) monitor reaction progress.
- Elemental Analysis : Validates C, H, F, and O content within ±0.3% deviation .
(Advanced) How are regioselectivity challenges addressed in derivatization reactions?
Methodological Answer:
Regioselectivity is controlled via:
- Protecting Groups : Acetylating hydroxyls prevents unwanted side reactions.
- Catalytic Systems : Palladium catalysts direct substitutions to less sterically hindered positions.
- Kinetic vs Thermodynamic Control : Low temperatures favor kinetic products, while prolonged heating shifts equilibrium toward stable isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
